molecular formula C18H14O5 B14737100 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6626-96-6

2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione

Cat. No.: B14737100
CAS No.: 6626-96-6
M. Wt: 310.3 g/mol
InChI Key: QTWDCMFDWMDAKQ-UHFFFAOYSA-N
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Description

2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This particular compound features a naphthalene core with hydroxy and methoxy substituents, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 2-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent like methanol or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxy and methoxy derivatives of naphthoquinone, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and similar biological activities.

    Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antimicrobial and allelopathic properties.

Uniqueness

2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

6626-96-6

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

2-[hydroxy-(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C18H14O5/c1-23-15-8-4-7-12(18(15)22)17(21)13-9-14(19)10-5-2-3-6-11(10)16(13)20/h2-9,17,21-22H,1H3

InChI Key

QTWDCMFDWMDAKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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